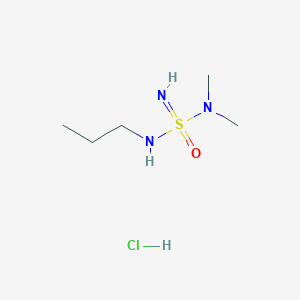

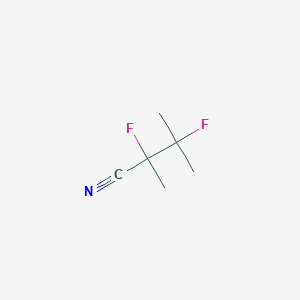

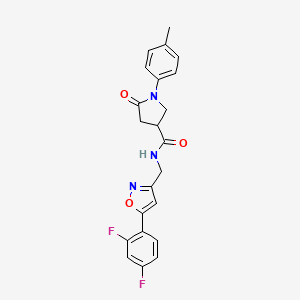

![molecular formula C19H17N3O5S3 B3008869 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1097638-12-4](/img/structure/B3008869.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include the formation of intermediate products, which are then further reacted to obtain the final compound. In the case of the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, the process began with the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This reaction was followed by an oxidation step using copper(II) chloride, which led to cyclization and the production of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. These derivatives were then coordinated with copper(II) ions to form stable complexes with significant cytotoxicity against certain cancer cell lines .

Another synthesis approach involved the creation of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide compounds. The synthesis began with the formation of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, followed by reactions with mesitylene sulfonyl chloride and various substituted benzoyl chlorides/benzenesulfonyl chlorides. The resulting compounds exhibited strong cytotoxicity against breast cancer cell lines .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their potential biological activity. X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes. This technique provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles. The copper(II) complexes exhibited a stable planar geometry around the central ion, which is important for their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of intermediate products, cyclization, and coordination with metal ions. The oxidation step is particularly important as it leads to the formation of new cyclic structures that are essential for the biological activity of the compounds. The coordination of the ligands to copper(II) ions is a key step in the formation of the complexes with enhanced cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesized compounds were characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR, which provided insights into their chemical environment and the nature of their bonds. These properties are essential for understanding the compounds' interactions with biological targets and their potential as therapeutic agents .

Applications De Recherche Scientifique

Heterocyclic Synthesis

- Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized for the development of various nitrogen nucleophile derivatives, including pyrazoles and pyrimidines, which may have potential applications in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antiproliferative Activities

- Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety were synthesized and showed promising antimicrobial and antiproliferative activities, suggesting their potential use in developing new therapeutic agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Characterization and Docking Studies

- Compounds synthesized from benzo[d][1,3,2]dioxaphosphol-5-yl and tetrazol-thiophene-2-carboxamides were characterized and underwent molecular docking studies, indicating their potential use in drug discovery (Talupur, Satheesh, & Chandrasekhar, 2021).

QSAR Studies

- Quantitative Structure-Activity Relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives suggest their potential application in drug design and discovery (Al-Masoudi, Salih, & Al-Soud, 2011).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have shown to interact with key proteins involved in cell cycle regulation and apoptosis .

Biochemical Pathways

The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax may be altered, which could result in apoptosis .

Result of Action

The compound may induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This could lead to apoptosis, or programmed cell death, which is often a desired outcome in the treatment of cancer .

Propriétés

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S3/c23-18(14-3-1-7-22(14)30(24,25)17-4-2-8-28-17)21-19-20-13(10-29-19)12-5-6-15-16(9-12)27-11-26-15/h2,4-6,8-10,14H,1,3,7,11H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQSWKRAXVPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

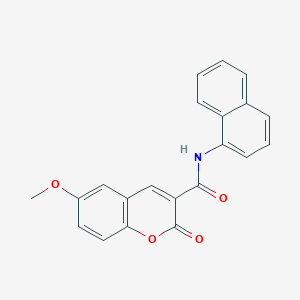

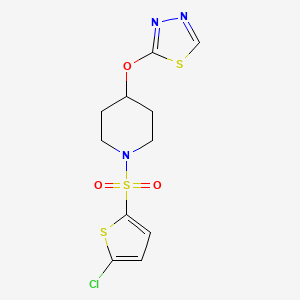

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

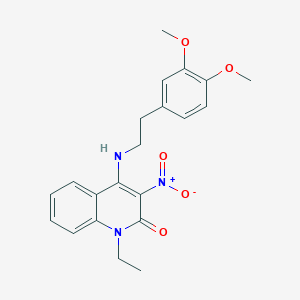

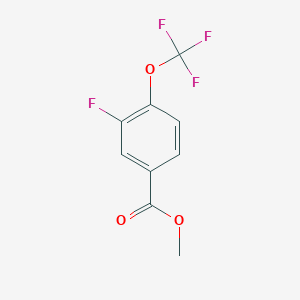

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)

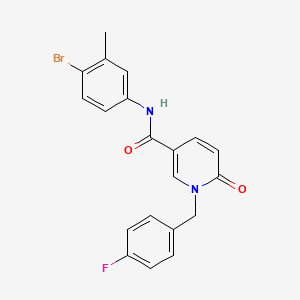

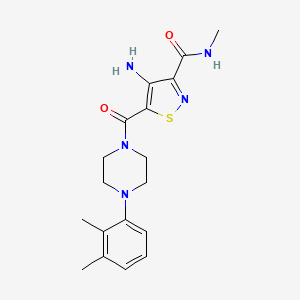

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)

![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)